molecular formula C8H8N2O4 B596264 Methyl 3-amino-2-nitrobenzoate CAS No. 1261647-99-7

Methyl 3-amino-2-nitrobenzoate

Cat. No.: B596264
CAS No.: 1261647-99-7
M. Wt: 196.162
InChI Key: BVWSKJRBYYNACC-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, where the carboxylic acid group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 3-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using reagents such as tin and hydrochloric acid or catalytic hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-amino-2-nitrobenzoate involves its interaction with molecular targets and pathways in biological systems. The amino and nitro groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Methyl 3-amino-2-nitrobenzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 3-amino-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWSKJRBYYNACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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